molecular formula C44H32Br2P2Pd B12058167 Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II) CAS No. 1147094-04-9

Dibromo[2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]palladium(II)

Cat. No.: B12058167
CAS No.: 1147094-04-9
M. Wt: 888.9 g/mol
InChI Key: XOOQZGNLBGHEEX-UHFFFAOYSA-L
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Description

Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is a palladium complex that is widely used as a catalyst in various organic synthesis reactions. This compound is known for its high efficiency and selectivity in catalyzing cross-coupling reactions, making it a valuable tool in the field of synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) typically involves the reaction of palladium(II) bromide with 2,2’-bis(diphenylphosphino)-1,1’-binaphthyl (BINAP) in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and is often performed at elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process is carefully monitored to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is involved in various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides, organoboron compounds, and amines. The reactions are typically carried out in the presence of a base, such as potassium carbonate or sodium hydroxide, and often require elevated temperatures and inert atmospheres .

Major Products

The major products formed from these reactions are typically biaryl compounds, amines, and other complex organic molecules that are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials .

Scientific Research Applications

Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) exerts its catalytic effects involves the coordination of the palladium center with the reactants, facilitating the formation of new chemical bonds. The palladium complex undergoes oxidative addition, transmetalation, and reductive elimination steps, which are key processes in cross-coupling reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibromo[2,2’-bis(diphenylphosphino)-1,1’-binaphthyl]palladium(II) is unique due to its high efficiency and selectivity in catalyzing a wide range of cross-coupling reactions. Its chiral BINAP ligand also makes it valuable in asymmetric synthesis, providing enantioselective control in the formation of chiral molecules .

Properties

CAS No.

1147094-04-9

Molecular Formula

C44H32Br2P2Pd

Molecular Weight

888.9 g/mol

IUPAC Name

dibromopalladium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane

InChI

InChI=1S/C44H32P2.2BrH.Pd/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;;;/h1-32H;2*1H;/q;;;+2/p-2

InChI Key

XOOQZGNLBGHEEX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Br[Pd]Br

Origin of Product

United States

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